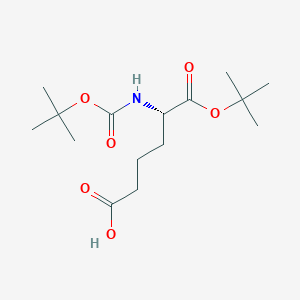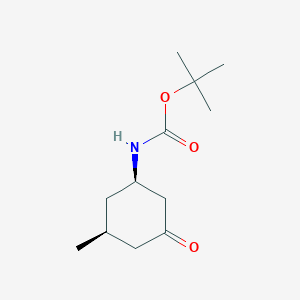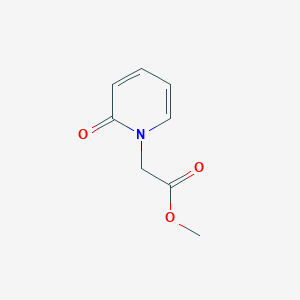
(S)-6-(tert-Butoxy)-5-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-(tert-Butoxy)-5-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly employed to protect amine functionalities during chemical reactions, allowing for selective transformations of other functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(tert-Butoxy)-5-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid typically involves the protection of an amino acid derivative with a Boc group. The process begins with the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amino acid, which can then be further modified to introduce the tert-butoxy group and the oxohexanoic acid moiety.
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of solvent-free conditions or environmentally benign solvents like glycerol, are increasingly being adopted to minimize the environmental impact of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(S)-6-(tert-Butoxy)-5-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid (TFA) for Boc deprotection, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group with TFA yields the free amine, while oxidation with potassium permanganate can introduce carboxylic acid functionalities .
Aplicaciones Científicas De Investigación
(S)-6-(tert-Butoxy)-5-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules. The Boc group provides a temporary protection for amines, allowing for selective reactions on other parts of the molecule.
Biology: In biological research, Boc-protected amino acids are used to study protein structure and function. They can be incorporated into peptides and proteins to investigate the effects of specific modifications.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. Boc protection helps in the stepwise assembly of peptide chains.
Industry: In the chemical industry, Boc-protected amino acids are used in the production of fine chemicals and specialty materials. .
Mecanismo De Acción
The mechanism of action of (S)-6-(tert-Butoxy)-5-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate linkage. This protects the amine from unwanted reactions. Deprotection is achieved by treating the compound with a strong acid like TFA, which protonates the carbonyl oxygen and facilitates the cleavage of the Boc group, releasing the free amine .
Comparación Con Compuestos Similares
Similar Compounds
(S)-methyl 3-((tert-butoxycarbonyl)(methyl)amino)butanoate: Similar in structure, this compound also features a Boc-protected amine and is used in peptide synthesis.
N-tert-butyloxycarbonylation derivatives: These compounds share the Boc protecting group and are used in various organic synthesis applications.
Uniqueness
(S)-6-(tert-Butoxy)-5-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid is unique due to its specific combination of functional groups, which allows for selective reactions and modifications. The presence of both the Boc group and the tert-butoxy group provides additional versatility in synthetic applications, making it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C15H27NO6 |
|---|---|
Peso molecular |
317.38 g/mol |
Nombre IUPAC |
(5S)-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid |
InChI |
InChI=1S/C15H27NO6/c1-14(2,3)21-12(19)10(8-7-9-11(17)18)16-13(20)22-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,18)/t10-/m0/s1 |
Clave InChI |
WYLQIIMAILBXGU-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H](CCCC(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)C(CCCC(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13349001.png)



![7-(4-Phenylquinazolin-2-yl)-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole](/img/structure/B13349028.png)









